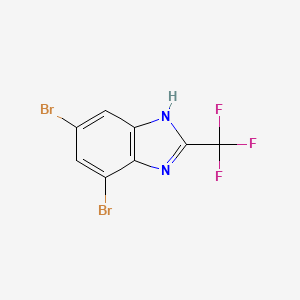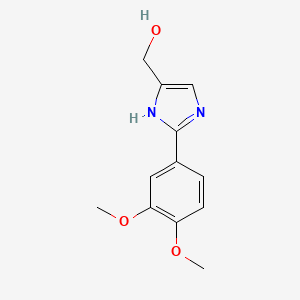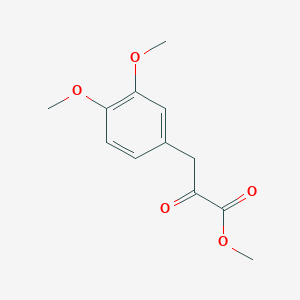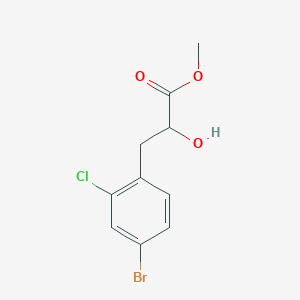![molecular formula C16H17BrN4O2 B13684727 N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B13684727.png)
N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline is a complex organic compound that belongs to the class of azobenzenes Azobenzenes are characterized by the presence of a diazenyl group (-N=N-) attached to two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline typically involves a multi-step process. One common method starts with the diazotization of 4-nitroaniline to form the corresponding diazonium salt. This intermediate is then coupled with N-ethyl-N-(2-bromoethyl)aniline under controlled conditions to yield the target compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The diazenyl group can be reduced to form corresponding hydrazine derivatives.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the bromoethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo isomerization, leading to changes in the compound’s conformation and its ability to bind to specific targets. This can result in the modulation of various biochemical pathways, influencing cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-nitrophenylazo)aniline: Similar in structure but lacks the bromoethyl and ethyl groups.
N-(p-Nitrophenethyl)aniline: Contains a nitrophenyl group but differs in the positioning of the substituents.
Uniqueness
N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline is unique due to the presence of both bromoethyl and nitrophenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its interactions with biological targets make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C16H17BrN4O2 |
|---|---|
Molecular Weight |
377.24 g/mol |
IUPAC Name |
N-(2-bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H17BrN4O2/c1-2-20(12-11-17)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)21(22)23/h3-10H,2,11-12H2,1H3 |
InChI Key |
CKHNMQGWFJTOFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCBr)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



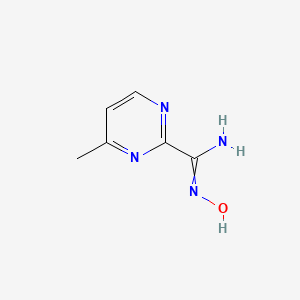
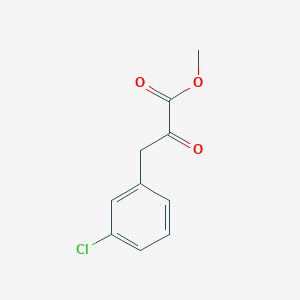
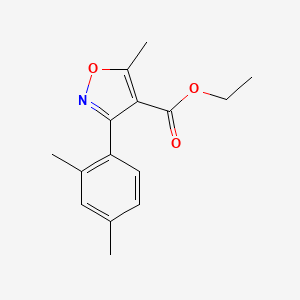
![(S)-N-[(S)-3-[4-(Benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-2-(Boc-amino)-3,3-dimethylbutanamide](/img/structure/B13684671.png)
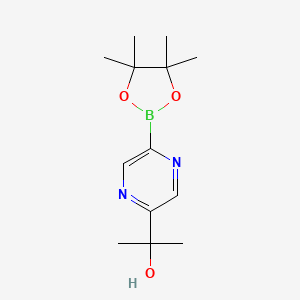
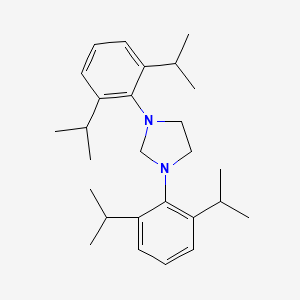
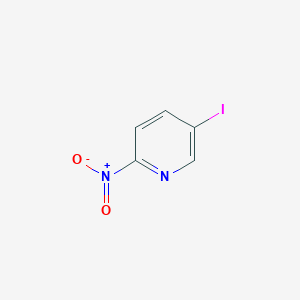
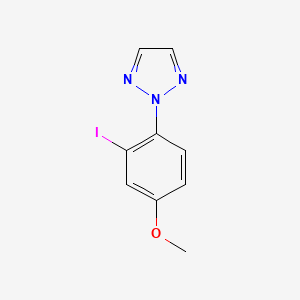
![6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13684711.png)
